REACTION_SMILES
|
[C:28](=[O:29])([O-:30])[O-:31].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][S:7][CH2:8][C:9](=[O:10])[OH:11])[cH:12][cH:13][cH:14]1.[F:15][C:16]([F:17])([F:18])[C:19]([O:20][C:21](=[O:22])[C:23]([F:24])([F:25])[F:26])=[O:27].[Na+:32].[Na+:33].[OH:34][C:35]([C:36]([F:37])([F:38])[F:39])=[O:40]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:12]([cH:13][cH:14]1)[C:9](=[O:10])[CH2:8][S:7][CH2:6]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(CSCC(=O)O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OC(=O)C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CSCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |